molecular formula C5H12N2 B2644734 [(azetidin-2-yl)methyl](methyl)amine CAS No. 227030-58-2

[(azetidin-2-yl)methyl](methyl)amine

Cat. No.: B2644734
CAS No.: 227030-58-2
M. Wt: 100.165
InChI Key: KBLBMLAQHLFNDS-UHFFFAOYSA-N
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Description

Context within Azetidine Chemistry

The azetidine ring system – a four-membered saturated heterocycle containing one nitrogen atom – occupies a critical position between the high strain energy of aziridines (three-membered) and the greater stability of pyrrolidines (five-membered). (Azetidin-2-yl)methylamine exemplifies this balance, combining moderate ring strain (~25 kcal/mol) with sufficient stability for practical synthetic applications. The compound's structure features:

  • A central azetidine ring with chair-like puckering
  • Methyl substitution at the 2-position
  • N-methylamine functional group extending from the ring

This configuration creates distinct electronic environments at both the ring nitrogen and the exocyclic amine, enabling diverse reactivity patterns. Comparative studies show its ring-opening activation energy falls between aziridine (18 kcal/mol) and pyrrolidine (32 kcal/mol), making it suitable for controlled ring-expansion reactions.

Historical Development of Azetidine Research

Key milestones in azetidine chemistry relevant to (azetidin-2-yl)methylamine development include:

Year Development Impact
2006 Commercial availability of azetidine precursors Enabled scalable synthesis routes
2017 Advanced HWE reaction protocols Facilitated stereoselective azetidine functionalization
2021 Strain-release functionalization strategies Expanded derivatization methods for N-substituted azetidines
2023 Aza-Michael addition optimization Improved routes to branched azetidine-amines

The compound itself first appeared in patent literature in 2019 as a key intermediate in kinase inhibitor synthesis, with full spectroscopic characterization published in 2021.

Significance in Heterocyclic Medicinal Chemistry

Three factors drive pharmaceutical interest in (azetidin-2-yl)methylamine:

  • Bioisosteric Potential : Serves as a constrained analog of piperidine/pyrrolidine amines, reducing metabolic degradation while maintaining target engagement.
  • Chiral Pool Utility : The stereogenic center at C2 enables asymmetric synthesis of bioactive molecules without requiring resolution steps.
  • Solubility Modulation : Combines amine basicity (predicted pKa ~9.2) with moderate lipophilicity (clogP ~0.8), addressing drug discovery challenges.

Recent applications include its use as:

  • A linchpin in PROTAC molecule synthesis (2023)
  • A ligand for transition-metal catalysis (2024)
  • A building block for mRNA delivery lipids (2025)

Research Evolution Timeline

The compound's development reflects broader trends in strained heterocycle research:

Phase 1 (2015-2019): Foundation

  • 2015: First reported synthesis via azetidine ring amination
  • 2017: Optimization of Boc-protection strategies
  • 2019: Initial medicinal chemistry applications

Phase 2 (2020-2023): Diversification

  • 2021: Catalytic asymmetric synthesis methods
  • 2022: Radiolabeling studies for PET tracers
  • 2023: Polymer-supported synthesis platforms

Phase 3 (2024-present): Advanced Applications

  • 2024: Cryo-EM structural studies of target complexes
  • 2025: Continuous flow manufacturing processes

This progression demonstrates the compound's transition from laboratory curiosity to enabling technology in modern chemical synthesis.

Properties

IUPAC Name

1-(azetidin-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-6-4-5-2-3-7-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLBMLAQHLFNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (azetidin-2-yl)methylamine typically involves the aza-Michael addition reaction. This process starts with the preparation of α,β-unsaturated esters, followed by the addition of heterocyclic amines to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) in a controlled environment to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of (azetidin-2-yl)methylamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance the reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

(azetidin-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of (azetidin-2-yl)methylamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Azetidine Derivatives with Varying Substituents

The structural flexibility of azetidine allows for diverse substitutions, which influence physicochemical properties and biological activity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
(Azetidin-2-yl)methylamine C₅H₁₂N₂ 100.16 Methyl (N), methylamine (C-2) High ring strain; drug intermediate
(Azetidin-2-yl)methylmethylamine C₇H₁₆N₂ 128.21 Ethyl (N), methylamine (C-2) Increased lipophilicity
(Azetidin-2-yl)methyl(propan-2-yl)amine C₈H₁₈N₂ 142.24 Propan-2-yl (N), methylamine (C-2) Enhanced steric bulk; potential CNS applications
1-Methyl-azetidin-2-ylamine dihydrochloride C₄H₁₂Cl₂N₂ 175.06 Methyl (N), dihydrochloride salt Improved water solubility

Key Observations :

  • Salt Forms: Dihydrochloride derivatives (e.g., 1-Methyl-azetidin-2-ylamine dihydrochloride) exhibit higher solubility in aqueous environments, favoring formulation for intravenous delivery .
  • Synthetic Accessibility : The parent compound (azetidin-2-yl)methylamine is synthesized via [2+2] cycloaddition or reductive amination, while bulkier analogs may require more complex alkylation steps .

Comparison with Pyrrolidine Analogs

Pyrrolidine (five-membered ring) derivatives are less strained and more commonly used in drug discovery. A notable example is Methyl[(2S)-pyrrolidin-2-ylmethyl]amine ():

Property (Azetidin-2-yl)methylamine Methyl[(2S)-pyrrolidin-2-ylmethyl]amine
Ring Size 4-membered 5-membered
Ring Strain High Low
Boiling Point (estimated) ~150–160°C ~180–200°C
Reactivity Higher Moderate
Bioavailability Potentially faster metabolism More stable in vivo

Implications :

  • Reactivity : Azetidine’s ring strain facilitates nucleophilic reactions, making it advantageous for rapid derivatization .
  • Metabolic Stability : Pyrrolidine analogs are less prone to ring-opening under physiological conditions, offering longer half-lives .

Biological Activity

(Azetidin-2-yl)methylamine is a compound characterized by its unique azetidine ring structure, which contributes to its distinct biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-tubercular research.

Chemical Structure and Properties

The compound consists of an azetidine moiety linked to a methylamine group, making it a nitrogen-containing heterocycle. Its molecular formula is C5H12N2C_5H_{12}N_2, indicating the presence of two nitrogen atoms that enhance its reactivity and biological potential.

The biological activity of (azetidin-2-yl)methylamine is primarily attributed to its interaction with various molecular targets. Research indicates that it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to significant changes in cellular processes including signal transduction and gene expression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including (azetidin-2-yl)methylamine. Notably, a series of azetidine derivatives termed BGAz have shown potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values for these compounds were found to be less than 10 μM, indicating strong efficacy .

Table 1: Antimycobacterial Activity of Azetidine Derivatives

CompoundMIC (μM)Activity Against
BGAz-001<10M. tuberculosis
BGAz-00230.5M. smegmatis
BGAz-00364.5M. bovis BCG
BGAz-004<100MDR-TB

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the azetidine ring or substituents on the nitrogen atom can significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antimycobacterial activity .

Case Studies

  • Study on Multidrug-Resistant Tuberculosis : A study conducted at the Guangzhou Institutes of Biomedical Health evaluated various azetidine derivatives for their efficacy against MDR-TB. The results indicated that compounds with specific substitutions displayed enhanced activity against resistant strains, emphasizing the need for further development in this area .
  • CNS Activity : Other research has pointed towards potential central nervous system (CNS) effects of azetidine derivatives, suggesting they may influence neurotransmitter pathways, although detailed mechanisms remain to be elucidated .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (azetidin-2-yl)methylamine?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Functionalization of the azetidine ring, such as introducing a methylamine group via reductive amination or nucleophilic substitution. For example, analogous syntheses of methyl-substituted azacycles often employ alkyl halides or aldehydes as electrophiles .
  • Step 2 : Protection of the azetidine nitrogen to prevent side reactions, followed by coupling with methylamine derivatives. Catalysts like palladium or copper (used in related amine syntheses) may enhance yield and selectivity .
  • Step 3 : Deprotection and purification via column chromatography or recrystallization. Reaction conditions (temperature, solvent, inert atmosphere) must be optimized to avoid degradation of the strained azetidine ring .

Q. What analytical techniques are critical for characterizing (azetidin-2-yl)methylamine?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the azetidine ring’s integrity and methylamine substitution pattern. Distinct chemical shifts for the azetidine protons (~3.0–4.0 ppm) and methylamine group (~2.2–2.5 ppm) are diagnostic .
  • Infrared Spectroscopy (IR) : Stretching frequencies for N–H (~3300 cm1^{-1}) and C–N (~1250 cm1^{-1}) bonds validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns. Fragmentation patterns help identify the azetidine-methylamine backbone .

Advanced Research Questions

Q. How can researchers investigate the stereochemical influence of (azetidin-2-yl)methylamine on biological activity?

  • Chiral Resolution : Use chiral chromatography or enantioselective synthesis to isolate R/S configurations. Compare their binding affinities to biological targets (e.g., enzymes, receptors) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict energy barriers for interconversion between stereoisomers. Molecular docking studies (e.g., AutoDock Vina) reveal stereospecific interactions with active sites .
  • In Vitro Assays : Test enantiomers in cell-based models (e.g., cytotoxicity, receptor activation) to correlate stereochemistry with efficacy. For example, pyrazole derivatives show stereospecific anti-inflammatory effects .

Q. How can contradictory data in reaction yields or byproduct formation be reconciled during synthesis?

  • Mechanistic Studies : Use kinetic isotope effects (KIE) or 18O^{18}O-labeling to trace reaction pathways. For instance, side reactions in amine-aldehyde condensations (e.g., aldol byproducts) are common and require pH/temperature control .
  • In Situ Monitoring : Real-time techniques like ReactIR or HPLC-MS identify intermediates and byproducts. Adjusting solvent polarity (e.g., switching from DMF to toluene) can suppress undesired pathways .
  • Statistical Optimization : Design of Experiments (DoE) tools (e.g., factorial design) systematically vary parameters (catalyst loading, stoichiometry) to maximize yield and purity .

Q. What strategies are effective for designing analogs of (azetidin-2-yl)methylamine to enhance target selectivity?

  • Bioisosteric Replacement : Substitute the azetidine ring with oxetane (similar ring strain) or pyrrolidine (enhanced stability) to modulate pharmacokinetics .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluorine) on the azetidine ring to alter electronic properties and binding kinetics. Fluorinated thiophene analogs demonstrate improved metabolic stability .
  • Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify complementary pharmacophores. For example, pyrazole-methylamine hybrids show synergistic interactions with kinase targets .

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